4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole
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Overview
Description
4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring, a methoxy group, and a tosylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Tosylpiperazine Moiety: The tosylpiperazine moiety can be attached through a nucleophilic substitution reaction where the piperazine ring is tosylated using tosyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base for tosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: It may be explored for its potential use in treating diseases such as cancer, neurological disorders, and infections.
Industry: The compound can be used in the development of new materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. For example, it may interact with alpha1-adrenergic receptors, influencing smooth muscle contraction and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and may have comparable biological activities.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole is unique due to its specific combination of functional groups and its potential for targeted biological interactions. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other scientific research.
Properties
IUPAC Name |
4-methoxy-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-14-6-8-15(9-7-14)27(23,24)22-12-10-21(11-13-22)19-20-18-16(25-2)4-3-5-17(18)26-19/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSNWPUSAWWSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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